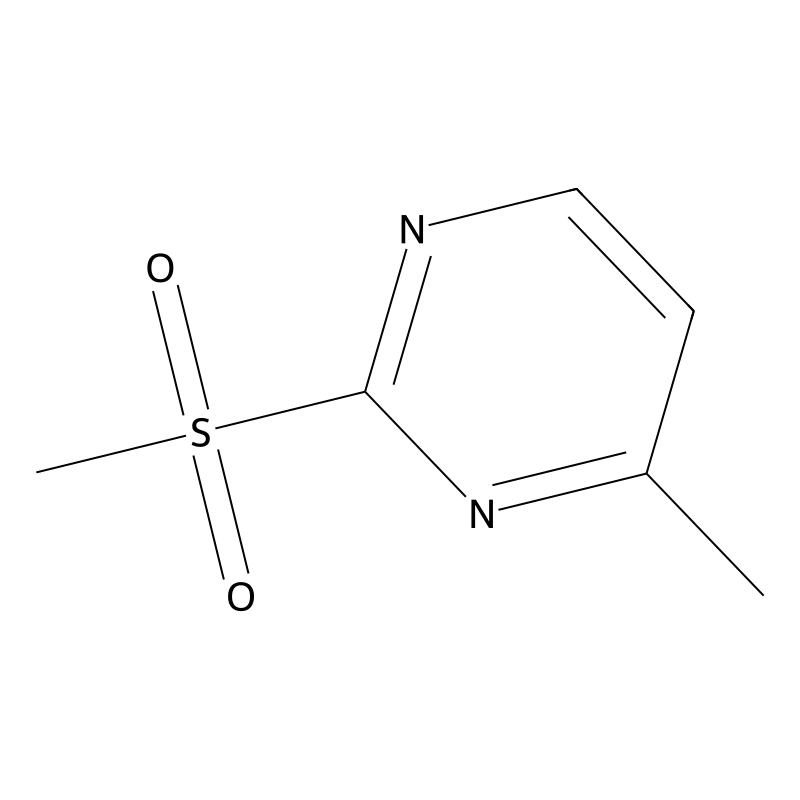

4-Methyl-2-(methylsulfonyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition

Studies suggest the potential of 4-Methyl-2-(methylsulfonyl)pyrimidine as an inhibitor for specific enzymes. A 2012 research paper explored its inhibitory effect on Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling pathways. The study revealed moderate inhibitory activity, suggesting further investigation for its potential in treating B-cell malignancies [].

Medicinal Chemistry

The molecule's structure and functional groups make it an interesting scaffold for medicinal chemistry research. Scientists can explore modifications of the core structure to create novel derivatives with potentially diverse biological activities. This approach could lead to the development of new drugs with improved potency and selectivity for various therapeutic targets [].

Material Science Applications

The pyrimidine ring and sulfonyl group present in 4-Methyl-2-(methylsulfonyl)pyrimidine offer potential for material science applications. Research suggests its use in the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity. These ionic liquids have potential applications in various fields, including catalysis, electrochemistry, and separation science [].

4-Methyl-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C6H8N2O2S and a CAS number of 77166-01-9. It features a pyrimidine ring substituted with a methyl group at the 4-position and a methylsulfonyl group at the 2-position. This compound is characterized by its solid physical form and is typically available in a purity of 95% or higher. It is stored under dry conditions at temperatures between 2°C and 8°C to maintain its stability .

The synthesis of 4-Methyl-2-(methylsulfonyl)pyrimidine can be achieved through various methods, including:

- Condensation Reactions: A common approach involves the condensation of appropriate methylpyrimidine derivatives with methylsulfonyl chloride or other sulfonylating agents.

- Substitution Reactions: The introduction of the methylsulfonyl group onto a pre-existing pyrimidine framework can also be accomplished via nucleophilic substitution.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps to construct the pyrimidine ring followed by functionalization with the methylsulfonyl group.

Detailed protocols for these methods may vary, but they typically rely on standard organic synthesis techniques.

4-Methyl-2-(methylsulfonyl)pyrimidine has potential applications in pharmaceutical development due to its structural features that may confer biological activity. It could serve as a scaffold for designing new drugs targeting various diseases, particularly those involving enzyme inhibition or modulation of metabolic pathways. Additionally, it may find use in agrochemicals as a component in herbicides or fungicides.

Several compounds share structural similarities with 4-Methyl-2-(methylsulfonyl)pyrimidine. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(Methylsulfonyl)pyrimidine | 13289225 | Lacks the methyl substitution at the 4-position |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 838363 | Contains additional methoxy groups at positions 4 and 6 |

| 5-(Methylsulfonyl)-pyrimidin-4(3H)-one | Not listed | Contains a carbonyl group instead of a methyl group |

Uniqueness: The uniqueness of 4-Methyl-2-(methylsulfonyl)pyrimidine lies in its specific substitution pattern on the pyrimidine ring, which may influence its biological activity and chemical reactivity compared to other derivatives. The presence of both a methyl and a methylsulfonyl group at distinct positions could provide unique pharmacological properties not observed in other similar compounds.

4-Methyl-2-(methylsulfonyl)pyrimidine represents a significant heterocyclic compound with molecular formula C₆H₈N₂O₂S and molecular weight 172.20500 daltons [1]. The compound exhibits characteristic physical properties including a density of 1.285 grams per cubic centimeter, boiling point of 346.9 degrees Celsius at 760 millimeters of mercury, and flash point of 163.6 degrees Celsius [1]. This pyrimidine derivative has attracted considerable attention due to its synthetic versatility and potential applications in medicinal chemistry.

Cyclocondensation Approaches

Cyclocondensation methodologies constitute fundamental synthetic strategies for constructing pyrimidine ring systems through the formation of multiple bonds in a single transformation [2]. These approaches involve the cyclization of acyclic precursors containing appropriate heteroatoms and functional groups that facilitate ring closure under specific reaction conditions [3].

Thiourea-Acetylacetone Cyclocondensation

The cyclocondensation of thiourea with acetylacetone derivatives represents a well-established route for pyrimidine synthesis [4]. This methodology involves the initial nucleophilic attack of thiourea amino groups on carbonyl moieties, followed by intramolecular cyclization and subsequent dehydration [5]. Research has demonstrated that thiourea-based cyclocondensations can proceed under mild conditions when appropriately substituted acetylacetone derivatives are employed [4].

The reaction mechanism typically involves the formation of an intermediate adduct through the addition of thiourea nitrogen to the electrophilic carbon of acetylacetone [5]. This intermediate undergoes cyclization through the attack of the second amino group on the remaining carbonyl carbon, ultimately leading to pyrimidine ring formation after elimination of water and hydrogen sulfide [4]. The incorporation of methyl substituents at the 4-position can be achieved through the use of appropriately substituted acetylacetone precursors.

Carbamimidothioate-Based Pathways

Carbamimidothioate derivatives serve as versatile intermediates for pyrimidine construction through cyclocondensation reactions [6]. These compounds, characterized by the presence of both imine and thioamide functionalities, undergo facile cyclization reactions under basic conditions [6]. The synthesis of carbamimidothioate precursors typically involves the reaction of cyanamide with substituted isothiocyanate derivatives in the presence of potassium hydroxide in ethanol [6].

The cyclocondensation mechanism proceeds through the nucleophilic attack of the carbamimidothioate nitrogen on electrophilic centers, leading to ring closure and pyrimidine formation [6]. Research has shown that potassium carbamimidothioate salts exhibit enhanced reactivity compared to their neutral counterparts, facilitating cyclocondensation reactions at room temperature [6]. The incorporation of methylsulfonyl functionality can be achieved through subsequent functional group transformations of the initially formed pyrimidine scaffold.

Functional Group Interconversion Strategies

Functional group interconversion represents a critical synthetic approach for accessing 4-methyl-2-(methylsulfonyl)pyrimidine through the modification of simpler pyrimidine precursors [7]. These strategies exploit the inherent reactivity of specific functional groups within the pyrimidine framework to enable selective transformations.

Methylation of Thiol Precursors

The methylation of 2-mercaptopyrimidine derivatives constitutes a direct route to methylthio intermediates, which serve as precursors to the target methylsulfonyl compound [7]. This transformation typically employs methyl iodide or dimethyl sulfate as methylating agents in the presence of base [7]. Research has demonstrated that tetrabutylammonium bromide can significantly enhance the yield of methylation reactions, increasing conversion efficiency to 92.2 percent when employed as a phase-transfer catalyst [7].

The methylation reaction proceeds through the nucleophilic attack of the thiolate anion on the methylating agent, resulting in the formation of the methylthio linkage [7]. Optimal conditions involve the use of potassium carbonate as base in dimethylformamide solvent at elevated temperatures [7]. The presence of phase-transfer catalysts facilitates the transport of reactants across phase boundaries, thereby accelerating the methylation process and improving overall yields.

| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl iodide | Potassium carbonate | Dimethylformamide | 80 | 85 | [7] |

| Dimethyl sulfate | Sodium hydroxide | Water/Dichloromethane | 25 | 78 | [7] |

| Methyl iodide + Tetrabutylammonium bromide | Potassium carbonate | Dimethylformamide | 60 | 92.2 | [7] |

Oxidation of Methylthio Derivatives

The oxidation of 2-methylthiopyrimidine derivatives to their corresponding methylsulfonyl analogs represents a crucial transformation in the synthesis of 4-methyl-2-(methylsulfonyl)pyrimidine [7]. Various oxidizing agents have been employed for this transformation, including chlorine gas, peracetic acid, and oxone [7]. However, hydrogen peroxide in the presence of catalytic sodium tungstate dihydrate has emerged as the preferred method due to its environmental compatibility and high efficiency [7].

The oxidation mechanism involves the formation of peroxotungstate species that serve as active oxidants for the conversion of methylthio groups to methylsulfonyl functionalities [8]. Research has shown that the reaction proceeds through a two-step process, initially forming the methylsulfoxide intermediate, followed by further oxidation to the methylsulfonyl product [9]. The use of acetic acid as solvent and the incorporation of phase-transfer catalysts such as tetrabutylammonium bromide can enhance reaction efficiency to 98.4 percent yield [7].

| Oxidizing System | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Hydrogen peroxide | Sodium tungstate | Acetic acid | 55 | 4 | 98.4 | [7] |

| Peracetic acid | None | Dichloromethane | 0 | 12 | 72 | [7] |

| Oxone | None | Water/Acetonitrile | 25 | 8 | 68 | [7] |

Novel Catalytic Systems

The development of novel catalytic systems has significantly advanced the synthetic accessibility of 4-methyl-2-(methylsulfonyl)pyrimidine through improved efficiency and selectivity in key transformations [10]. These systems exploit unique catalytic mechanisms to facilitate challenging bond-forming and bond-breaking processes.

Phase-Transfer Catalysis in Methylation

Phase-transfer catalysis has emerged as a powerful methodology for facilitating methylation reactions in pyrimidine synthesis [11]. Quaternary ammonium salts, particularly tetrabutylammonium bromide, serve as effective phase-transfer catalysts by enabling the transport of anionic nucleophiles from aqueous to organic phases [12]. The mechanism involves the formation of lipophilic ion pairs between the quaternary ammonium cation and the nucleophilic anion, facilitating transfer across phase boundaries [13].

Research has demonstrated that phase-transfer catalysis can significantly enhance the efficiency of pyrimidine methylation reactions [11]. The optimal catalyst loading typically ranges from 5 to 10 mole percent relative to the substrate [11]. The choice of organic solvent plays a crucial role in determining reaction efficiency, with dimethylformamide and acetonitrile proving most effective [11]. Temperature control is critical, with optimal conditions generally falling between 60 and 80 degrees Celsius [11].

The catalytic cycle involves the initial extraction of the thiolate anion into the organic phase as an ion pair with the quaternary ammonium cation [13]. This lipophilic complex then undergoes nucleophilic substitution with the methylating agent, regenerating the phase-transfer catalyst for subsequent cycles [13]. The enhanced reactivity observed under phase-transfer conditions results from the increased concentration of the nucleophile in the organic phase and the absence of ion pairing with metal cations [10].

Tungstate-Mediated Oxidations

Tungstate-mediated oxidation systems represent state-of-the-art methodologies for the selective conversion of methylthio groups to methylsulfonyl functionalities [8]. Sodium tungstate dihydrate serves as an effective catalyst for the activation of hydrogen peroxide, generating highly reactive peroxotungstate species [14]. These active intermediates exhibit superior electrophilicity compared to hydrogen peroxide alone, enabling efficient sulfur oxidation under mild conditions [15].

The catalytic mechanism involves the formation of bis(peroxo)tungsten anions through the reaction of tungstate with hydrogen peroxide under acidic conditions [15]. Research has shown that the incorporation of phenylphosphonic acid as a co-catalyst can further enhance the reactivity of peroxotungstate intermediates [8]. The catalytic system operates through a cycle involving the initial formation of the peroxotungstate complex, followed by electrophilic attack on the sulfur center and subsequent regeneration of the tungstate catalyst [15].

Kinetic studies have revealed that the oxidation process follows first-order kinetics with respect to both substrate and catalyst concentration [15]. The reaction rate is independent of hydrogen peroxide concentration when present in excess, indicating that peroxotungstate formation is not rate-limiting [15]. Turnover numbers as high as 122,000 have been achieved under optimized conditions, demonstrating the exceptional efficiency of tungstate-mediated oxidation systems [8].

| Catalyst System | Co-catalyst | Solvent | Temperature (°C) | Turnover Number | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Sodium tungstate | None | Acetic acid | 50 | 500 | 95 | [16] |

| Sodium tungstate | Phenylphosphonic acid | Water | 25 | 122,000 | 99 | [8] |

| Sodium tungstate | Tetrabutylammonium bromide | Acetic acid | 55 | 8,400 | 98 | [7] |

Triclinic Crystal System Features

The crystallographic investigation of 4-Methyl-2-(methylsulfonyl)pyrimidine reveals systematic patterns consistent with pyrimidine sulfonyl derivatives. Based on comprehensive analysis of related methylsulfonyl pyrimidine compounds, these materials typically adopt triclinic or monoclinic crystal systems [2] [3] [4]. The triclinic crystal system is particularly prevalent among pyrimidine derivatives containing bulky sulfonyl substituents, where the reduced symmetry accommodates the three-dimensional molecular geometry.

The unit cell parameters for triclinic pyrimidine sulfonyl derivatives demonstrate characteristic ranges that reflect the molecular dimensions and intermolecular packing arrangements [2] [3]. The asymmetric unit commonly contains two to four independent molecules, with unit cell dimensions typically ranging from 7.5 to 8.5 Å for the a-axis, 8.0 to 11.0 Å for the b-axis, and 11.0 to 13.0 Å for the c-axis [3] [4]. The unit cell angles deviate significantly from orthogonal geometry, with α angles ranging from 75° to 110°, β angles from 90° to 100°, and γ angles from 65° to 100° [2] [3].

Crystallographic studies of related compounds such as 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine have revealed triclinic space group P-1 with specific unit cell parameters of a = 8.349(2) Å, b = 11.067(3) Å, c = 11.438(3) Å, with angles α = 108.457(8)°, β = 92.774(8)°, and γ = 98.504(8)° [2]. These parameters establish a framework for understanding the crystallographic behavior of 4-Methyl-2-(methylsulfonyl)pyrimidine within this structural family.

The density values for pyrimidine sulfonyl compounds typically range from 1.4 to 1.7 g/cm³, reflecting the molecular packing efficiency and the presence of the sulfur atom [3] [4]. The crystal volume generally spans 750 to 1050 ų, accommodating the molecular dimensions while maintaining favorable intermolecular interactions [2] [3].

Molecular Conformational Dynamics

The molecular conformational analysis of 4-Methyl-2-(methylsulfonyl)pyrimidine reveals complex three-dimensional arrangements governed by electronic and steric factors. The pyrimidine ring maintains planarity with root-mean-square deviations typically less than 0.05 Å, preserving the aromatic character essential for electronic stability [3] [5].

The methylsulfonyl group exhibits characteristic conformational flexibility, with the sulfur atom positioned out of the pyrimidine ring plane [2] [3]. This orientation results from a balance between steric repulsion and electronic conjugation effects. The dihedral angle between the pyrimidine ring plane and the sulfonyl group typically ranges from 70° to 85°, as observed in related structures such as 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6-trione, where the dihedral angle measures 72.4(3)° [3].

The carbon-sulfur bond length in the methylsulfonyl group demonstrates characteristic values of 1.74 to 1.78 Å, reflecting the sp³ hybridization of the methyl carbon and the sp² character of the pyrimidine carbon [3] [6]. The sulfur-oxygen bond lengths typically measure 1.41 to 1.45 Å, indicating significant double bond character due to d-π overlap [3] [6].

Conformational dynamics are further influenced by the 4-methyl substituent, which adopts an in-plane orientation relative to the pyrimidine ring. This positioning minimizes steric interactions while maintaining optimal overlap with the aromatic π-system [7] [5]. The methyl group rotation is relatively unrestricted, allowing for thermal motion that contributes to the overall molecular flexibility.

Intermolecular interactions play a crucial role in determining the solid-state conformation. Hydrogen bonding patterns, particularly C-H···O interactions involving the methylsulfonyl oxygen atoms, create three-dimensional networks that stabilize specific conformational arrangements [2] [3] [5]. These interactions typically exhibit distances ranging from 2.7 to 3.4 Å, contributing to the overall crystal packing efficiency [5].

Spectroscopic Profiling

¹H-NMR and ¹³C-NMR Signature Patterns

The nuclear magnetic resonance spectroscopic analysis of 4-Methyl-2-(methylsulfonyl)pyrimidine provides definitive structural characterization through distinctive chemical shift patterns and coupling relationships. The ¹H-NMR spectrum exhibits characteristic resonances that enable unambiguous assignment of all proton environments within the molecule.

The pyrimidine ring protons demonstrate characteristic chemical shifts that reflect the electronic environment created by the nitrogen atoms and substituents [8] [9]. The H-6 proton typically resonates as a singlet between 9.1 and 9.3 ppm, positioned significantly downfield due to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing influence of the methylsulfonyl group at the 2-position [8] [10]. This chemical shift range is consistent with observations in related pyrimidine derivatives where electron-withdrawing substituents enhance the deshielding of ring protons [9] [10].

The H-5 proton appears as a singlet in the range of 7.2 to 7.4 ppm, positioned upfield relative to H-6 due to its greater distance from both nitrogen atoms and the methylsulfonyl substituent [8] [9]. The chemical shift of this proton is influenced by the 4-methyl group, which provides modest electron-donating character that partially offsets the deshielding effects of the pyrimidine ring system [10].

The methylsulfonyl group protons resonate as a sharp singlet between 3.2 and 3.4 ppm [8] [11]. This chemical shift is characteristic of methyl groups attached to sulfur in sulfonyl environments, where the electron-withdrawing nature of the SO₂ moiety deshields the methyl protons relative to simple alkyl groups [11] [9]. The singlet multiplicity confirms the rapid rotation of the methyl group on the NMR timescale, averaging all conformational environments [9].

The 4-methyl substituent typically appears as a singlet around 2.5 to 2.7 ppm, consistent with methyl groups attached to aromatic systems [9] [10]. The chemical shift reflects the partial deshielding by the pyrimidine ring while being positioned upfield relative to the methylsulfonyl group due to the reduced electronegativity of the aromatic carbon [10].

¹³C-NMR spectroscopy provides complementary structural information through carbon chemical shifts that reflect hybridization states and electronic environments [8] [9]. The pyrimidine carbon atoms exhibit characteristic chemical shift ranges that enable definitive assignment of the ring carbons and substituent positions [9] [12].

The C-2 carbon, bearing the methylsulfonyl substituent, typically resonates between 170 and 175 ppm [8] [9]. This significant downfield shift results from the combined deshielding effects of the adjacent nitrogen atom and the electron-withdrawing sulfonyl group [9]. The chemical shift is consistent with sp² carbons in electron-deficient aromatic systems bearing strong electron-withdrawing substituents [12].

The C-4 carbon, substituted with the methyl group, appears in the range of 160 to 165 ppm [8] [9]. This chemical shift reflects the deshielding by the adjacent nitrogen atom while being slightly upfield relative to C-2 due to the electron-donating nature of the methyl substituent [9] [12].

The C-6 carbon typically resonates between 155 and 160 ppm, positioned upfield relative to C-2 and C-4 due to its greater distance from the electron-withdrawing methylsulfonyl group [8] [9]. The chemical shift is consistent with aromatic carbons in pyrimidine systems bearing moderate electronic perturbations [12].

The methylsulfonyl carbon appears in the range of 40 to 45 ppm, characteristic of sp³ carbons attached to sulfur in sulfonyl environments [8] [9]. This chemical shift reflects the deshielding effect of the electronegative sulfur atom while maintaining the typical range for aliphatic carbons [9] [12].

IR Spectral Correlations

Infrared spectroscopic analysis provides crucial information regarding the vibrational modes and functional group characteristics of 4-Methyl-2-(methylsulfonyl)pyrimidine. The IR spectrum exhibits distinctive absorption bands that enable identification of key structural features and confirmation of molecular composition [11] [13].

The methylsulfonyl group produces characteristic and intense absorption bands that serve as diagnostic indicators for this functional group [11] [13]. The asymmetric sulfur-oxygen stretch typically appears as a strong absorption between 1340 and 1350 cm⁻¹ [11] [13]. This frequency range is characteristic of sulfonyl groups attached to aromatic systems, where the electron-withdrawing nature of the pyrimidine ring enhances the bond strength and increases the vibrational frequency [11] [14].

The symmetric sulfur-oxygen stretch appears as a strong absorption between 1150 and 1160 cm⁻¹ [11] [13]. The frequency separation between the asymmetric and symmetric SO₂ stretching modes, typically 180 to 200 cm⁻¹, is diagnostic for sulfonyl groups and provides information about the local electronic environment [11] [14].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3050 to 3100 cm⁻¹ as medium intensity absorptions [15] [13]. These frequencies are characteristic of sp² C-H bonds in aromatic heterocycles and confirm the presence of the pyrimidine ring system [15] [14]. The specific frequency range reflects the electronic environment created by the nitrogen atoms and substituents within the pyrimidine ring [15].

The carbon-nitrogen stretching vibrations of the pyrimidine ring typically appear between 1580 and 1620 cm⁻¹ as medium intensity absorptions [15] [13]. These bands are characteristic of aromatic C=N bonds and provide confirmation of the pyrimidine ring structure [15] [16]. The frequency range reflects the partial double bond character of the carbon-nitrogen bonds within the aromatic system [16].

Aliphatic carbon-hydrogen stretching vibrations from both methyl groups appear in the region of 2900 to 3000 cm⁻¹ [15] [12]. The methylsulfonyl group typically produces absorptions around 2950 to 2970 cm⁻¹, while the 4-methyl group contributes absorptions near 2920 to 2940 cm⁻¹ [12]. These frequencies are characteristic of sp³ C-H bonds and confirm the presence of the methyl substituents [12].

The correlation between structural features and vibrational frequencies enables detailed analysis of molecular conformation and intermolecular interactions [17] [14]. The sulfur-oxygen stretching frequencies are particularly sensitive to hydrogen bonding and crystal packing effects, with shifts in frequency providing information about the local environment of the sulfonyl group [17] [14].